molecular formula C10H10N4O2S B12893470 Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate CAS No. 94237-79-3

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate

Cat. No.: B12893470
CAS No.: 94237-79-3
M. Wt: 250.28 g/mol
InChI Key: DIPPCEAQUKJAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate is a heterocyclic compound that features a thiatriazole ring attached to an ethyl benzoate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1,2,3,4-thiatriazole-5-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The thiatriazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiatriazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiatriazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate is unique due to the presence of both the ethyl benzoate and thiatriazole moieties, which confer specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

94237-79-3

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 4-(thiatriazol-5-ylamino)benzoate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-3-5-8(6-4-7)11-10-12-13-14-17-10/h3-6H,2H2,1H3,(H,11,12,14)

InChI Key

DIPPCEAQUKJAEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=NS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.